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Compound of Interest

1-Chloro-2-(ethoxymethyl)-4-
Compound Name:
nitrobenzene

CAS No.: 1097789-94-0

Cat. No.: B1454243

Get Quote

Executive Summary & Molecular Architecture

This guide provides a comprehensive structural analysis of 1-Chloro-2-(ethoxymethyl)-4-
nitrobenzene, a critical intermediate often utilized in the synthesis of agrochemicals and
pharmaceutical scaffolds. Unlike simple chloronitrobenzenes, the presence of the ortho-
benzylic ether moiety introduces unique steric and electronic vectors that influence both its
stability and downstream reactivity (e.g., SNAr displacements or reduction pathways).

Structural Identity

e |IUPAC Name: 1-Chloro-2-(ethoxymethyl)-4-nitrobenzene
¢ Molecular Formula: CO9H10CINO3
¢ Molecular Weight: 215.63 g/mol [1]

» Core Scaffold: Trisubstituted benzene ring (1,2,4-substitution pattern).
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Electronic & Steric Analysis

The molecule features three distinct functional domains competing for electronic density:

e Nitro Group (C4): A strong electron-withdrawing group (EWG) via resonance (-R) and
induction (-1). It significantly deactivates the ring toward electrophilic attack but activates the
C1-Chlorine bond for nucleophilic aromatic substitution (SNAr).

o Chlorine Atom (C1): A weak deactivator. While it offers induction (-I), its position para to the
nitro group creates a "push-pull” system, making the C1 site highly electrophilic.

o Ethoxymethyl Group (C2): This is the distinguishing feature. Unlike a direct alkoxy
attachment, the methylene bridge (-CH2-) insulates the oxygen lone pairs from the aromatic
ring, preventing direct resonance donation (+R). However, it provides steric bulk ortho to the
chlorine, potentially modulating the rate of substitution reactions at C1.

Synthetic Context & Impurity Profiling

To accurately analyze the compound, one must understand its genesis. The primary synthetic
route dictates the impurity profile expected during QC.

Synthesis Pathway (Graphviz Visualization)

The synthesis typically proceeds via radical chlorination of 2-chloro-4-nitrotoluene followed by
Williamson ether synthesis.
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Figure 1: Synthetic route and potential impurity origin.

Click to download full resolution via product page

© 2026 BenchChem. All rights reserved. 2/8 Tech Support


https://www.benchchem.com/product/b1454243/docs?utm_src=pdf-body-img#structural-elucidation-and-reactivity-profiling-1-chloro-2-ethoxymethyl-4-nitrobenzene
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1454243?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Critical Impurities

e Hydrolysis Product: 2-chloro-5-nitrobenzyl alcohol (arising from moisture during
etherification).

o Over-Alkylation: If the precursor was dichlorinated, acetal formation may occur.

o Regioisomers: Unlikely if starting from pure 2-chloro-4-nitrotoluene, but trace 4-chloro-2-
nitrotoluene derivatives are possible.

Spectroscopic Fingerprinting

This section details the expected spectral data required to confirm identity.[2][3] Note: Values
are predicted based on chem-informatics principles and increments from standard benzyl ether
derivatives.

Nuclear Magnetic Resonance (NMR)

The 1H NMR spectrum is the primary validation tool. The molecule lacks symmetry, resulting in
three distinct aromatic signals.

Table 1: Predicted 1H NMR Shifts (CDCI3, 400 MHz)

© 2026 BenchChem. All rights reserved. 3/8 Tech Support


https://chem.libretexts.org/Ancillary_Materials/Laboratory_Experiments/Wet_Lab_Experiments/Organic_Chemistry_Labs/Lab_II/20%3A_Exp._57-_Essential_Oils/20.03%3A_Predicting_a_1H-NMR_Spectrum_From_The_Structure
https://www.benchchem.com/pdf/Navigating_the_Spectral_Landscape_A_Comparative_Guide_to_the_H_and_C_NMR_Analysis_of_4_Chloro_2_iodo_1_nitrobenzene.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1454243?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory
Check Availability & Pricing

Position

Group

Shift (5
ppm)

Multiplicit

y

Integratio
n

Coupling
(J H2)

Assignme
nt Logic

Ar-H3

Aromatic

8.35

Doublet (d)

J3,5~25

Meta to
nitro, ortho
to benzylic
ether.
Deshielded
by NO2.

Ar-H5

Aromatic

8.15

dd

1H

J5,6 ~ 8.5,
J5,3~25

Ortho to
nitro.
Deshielded

Ar-H6

Aromatic

7.55

Doublet (d)

J6,5~8.5

Ortho to Cl.
Shielded
relative to
H3/H5.[4]

CH2-Ar

Benzylic

4.65

Singlet (s)

Deshielded
by
aromatic
ring and

oxygen.

O-CH2

Ether

3.65

Quartet (q)

Methylene
of ethyl

group.

CH3

Methyl

1.28

Triplet (t)

Methyl of
ethyl
group.

Mass Spectrometry (MS)

 lonization Mode: ESI (+) or APCI is recommended due to the nitro group's polarity, though El
is standard for GC-MS.

e Molecular lon: [M]+ at m/z 215 (35CI) and 217 (37Cl) in a 3:1 ratio.
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e Fragmentation Pattern:
o Loss of Ethoxy radical (-OEt): m/z ~170.
o Loss of NO2: m/z ~169.

o Diagnostic Peak: The tropylium ion derivative formed after Cl loss is often suppressed by
the nitro group, but benzyl cation formation (m/z ~170) is prominent.

Analytical Method Development (HPLC)

For purity analysis, a reverse-phase method is required. The nitro group provides strong UV
absorption, making UV-Vis detection highly sensitive.

Chromatographic Protocol

e Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 pum.

Mobile Phase A: Water + 0.1% Formic Acid (to suppress silanol activity).

Mobile Phase B: Acetonitrile (ACN).

Wavelength: 254 nm (aromatic) and 280 nm (nitro-specific).

Gradient:

o 0-2 min: 10% B (Isocratic hold)
o 2-15 min: 10% -> 90% B (Linear ramp)

o 15-20 min: 90% B (Wash)

QC Decision Matrix (Graphviz)
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Figure 2: Quality Control Decision Matrix
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Reactivity & Stability Profile

Understanding the reactivity is crucial for handling and storage.

SNAr Susceptibility

The C1-Chlorine is activated by the para-nitro group. However, the ortho-ethoxymethyl group
exerts a steric penalty.

» Reaction: Displacement of Cl with amines (e.g., morpholine, aniline).

» Kinetics: Expect reaction rates to be 2-5x slower than 1-chloro-4-nitrobenzene due to the
steric bulk of the -CH2OEt group hindering the approach of the nucleophile.
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Ether Stability

The benzylic ether is generally stable under basic conditions (e.g., K2CO3 in DMF). However, it
is acid-labile.

» Risk: Exposure to strong Lewis acids (BBr3) or Brgnsted acids (HBr) will cleave the ether,
reverting it to the benzyl alcohol or bromide.

o Storage: Store under inert atmosphere (N2) to prevent oxidation of the benzylic position,
although the electron-deficient ring makes this less likely than in electron-rich systems.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti
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scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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